Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine
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Overview
Description
Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the formation of the thiazole ring followed by the attachment of the hexyl and amine groups. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar methods but optimized for efficiency and yield. This may include continuous flow reactors and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the attached functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals
Uniqueness
Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine is unique due to its specific structure, which combines the thiazole ring with a hexyl group and an amine group. This combination can enhance its biological activity and make it suitable for specific applications that other thiazole derivatives may not be able to achieve .
Properties
Molecular Formula |
C11H20N2S |
---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C11H20N2S/c1-3-4-5-6-7-12-8-11-10(2)13-9-14-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
TYOPIFJDNAWSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
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